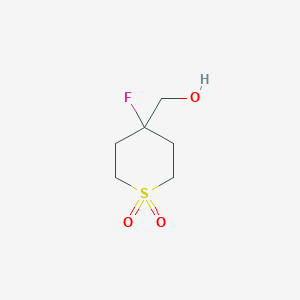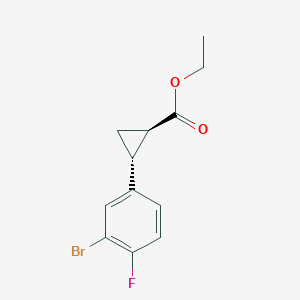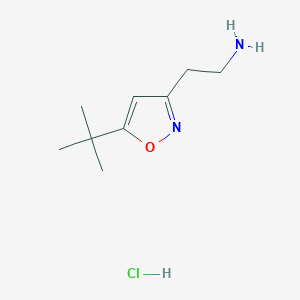
1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one
Vue d'ensemble
Description
The compound seems to be a derivative of difluoroethyl compounds . Difluoroethyl compounds are often used as intermediates in the synthesis of various chemicals .
Synthesis Analysis
The synthesis of difluoroethyl compounds often involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate .Molecular Structure Analysis
The molecular structure of difluoroethyl compounds typically includes a difluoroethyl group (C2H3F2), which consists of two carbon atoms, three hydrogen atoms, and two fluorine atoms .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively .Physical And Chemical Properties Analysis
Difluoroethyl compounds typically have properties such as a specific melting point, boiling point, and density . They are often clear, colorless liquids .Applications De Recherche Scientifique
Materials Science and Luminescent Properties
- Luminescent Materials Design : Research on heteroleptic cationic Ir(III) complexes, including those with difluorophenylpyridine components, has highlighted their potential in creating smart luminescent materials for applications like data security protection. These complexes demonstrate dual-emission properties, mechanoluminescence, and vapochromic behaviors, indicating their suitability for developing advanced optical materials (Song et al., 2016).
Synthetic Chemistry and Methodologies
- Synthesis of Fluorinated Piperidines : A methodology for synthesizing 4-substituted 3,3-difluoropiperidines has been developed, showcasing the versatility of these fluorinated compounds in medicinal chemistry and as building blocks for further chemical synthesis (Surmont et al., 2010).
- Fluorination Techniques : The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights its use as a novel fluorinating agent with superior thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities offer significant advantages for introducing fluorine into organic molecules, beneficial in drug discovery and material science (Umemoto et al., 2010).
Medicinal Chemistry and Drug Design
- Neurodegenerative Disease Imaging : The development of [18F]FDDNP for positron emission tomography (PET) imaging provides insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This advancement facilitates diagnostic assessments and the monitoring of treatments for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-9(2)6-12(5-8(10)11)4-3-7(9)13/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSZWNFUQYHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)CC(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)

![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)
![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)

![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)
![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)


![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)
![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)